

Best practices for handling and storing TP-3654

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Compound of Interest

Compound Name: TP-3654

Cat. No.: B611452

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Technical Support Center: TP-3654

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of **TP-3654**, a second-generation PIM kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **TP-3654** and what is its mechanism of action?

A1: **TP-3654** is an orally available, selective ATP-competitive inhibitor of PIM kinases, particularly PIM-1 and PIM-3.[1][2] It functions by binding to and preventing the activation of PIM kinases, which are proto-oncogenic serine/threonine kinases often upregulated in various cancers.[3] This inhibition disrupts PIM-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[3] Preclinical studies have shown that **TP-3654** can induce apoptosis and has potential antitumor and antifibrotic activity.[4][5]

Q2: What are the recommended storage conditions for **TP-3654**?

A2: Proper storage of **TP-3654** is critical to maintain its stability and efficacy. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]

Q3: How should I prepare stock solutions of **TP-3654**?

A3: **TP-3654** is soluble in DMSO.[2] For in vitro experiments, a stock solution can be prepared by dissolving the compound in fresh, moisture-free DMSO.[2] For in vivo studies, various formulations can be prepared. One protocol involves creating a suspended solution by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another option is to dissolve it in a mixture of 10% DMSO and 90% corn oil.[6] It is crucial to ensure the compound is fully dissolved, which may require ultrasonic treatment.[6]

Q4: What are the known safety hazards associated with **TP-3654**?

A4: According to the Safety Data Sheet (SDS), **TP-3654** is classified with several hazards. It can cause skin irritation and may lead to an allergic skin reaction.[7] It is also categorized as causing serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] Additionally, it is suspected of causing genetic defects and of damaging fertility or the unborn child.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[7]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound precipitation in stock solution	- Solvent has absorbed moisture.- Storage temperature fluctuations.	- Use fresh, anhydrous DMSO to prepare new stock solutions. [2]- Aliquot stock solutions to minimize freeze-thaw cycles. [2]- Ensure storage at a stable -80°C or -20°C.[1]
Inconsistent experimental results	- Improper storage leading to degradation.- Inaccurate concentration of stock solution.	- Verify the storage conditions and age of the compound and its solutions.- Re-prepare stock solutions and verify the concentration.- Ensure complete solubilization of the compound when preparing solutions.
Low solubility in aqueous media for in vivo studies	- Inherent low aqueous solubility of the compound.	- Prepare a suspension using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]- Use of sonication may aid in creating a uniform suspension.[6]

Experimental Protocols

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of **TP-3654** against PIM kinases.

- Prepare Reagents:
 - Recombinant PIM-1, PIM-2, or PIM-3 enzyme.
 - Kinase buffer (composition will be specific to the assay kit or enzyme supplier).
 - ATP solution at the K_m concentration for each kinase.

- Substrate peptide (e.g., a BAD-derived peptide).
- **TP-3654** stock solution in DMSO.
- Assay Procedure:
 - Perform serial dilutions of the **TP-3654** stock solution to create a range of concentrations for IC50 determination.
 - In a microplate, add the PIM kinase and the respective concentration of **TP-3654**.
 - Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding the ATP and substrate peptide mixture.
 - Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
 - Stop the reaction (e.g., by adding a stop solution containing EDTA).
 - Quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
- Data Analysis:
 - Calculate the percentage of inhibition for each **TP-3654** concentration relative to a DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

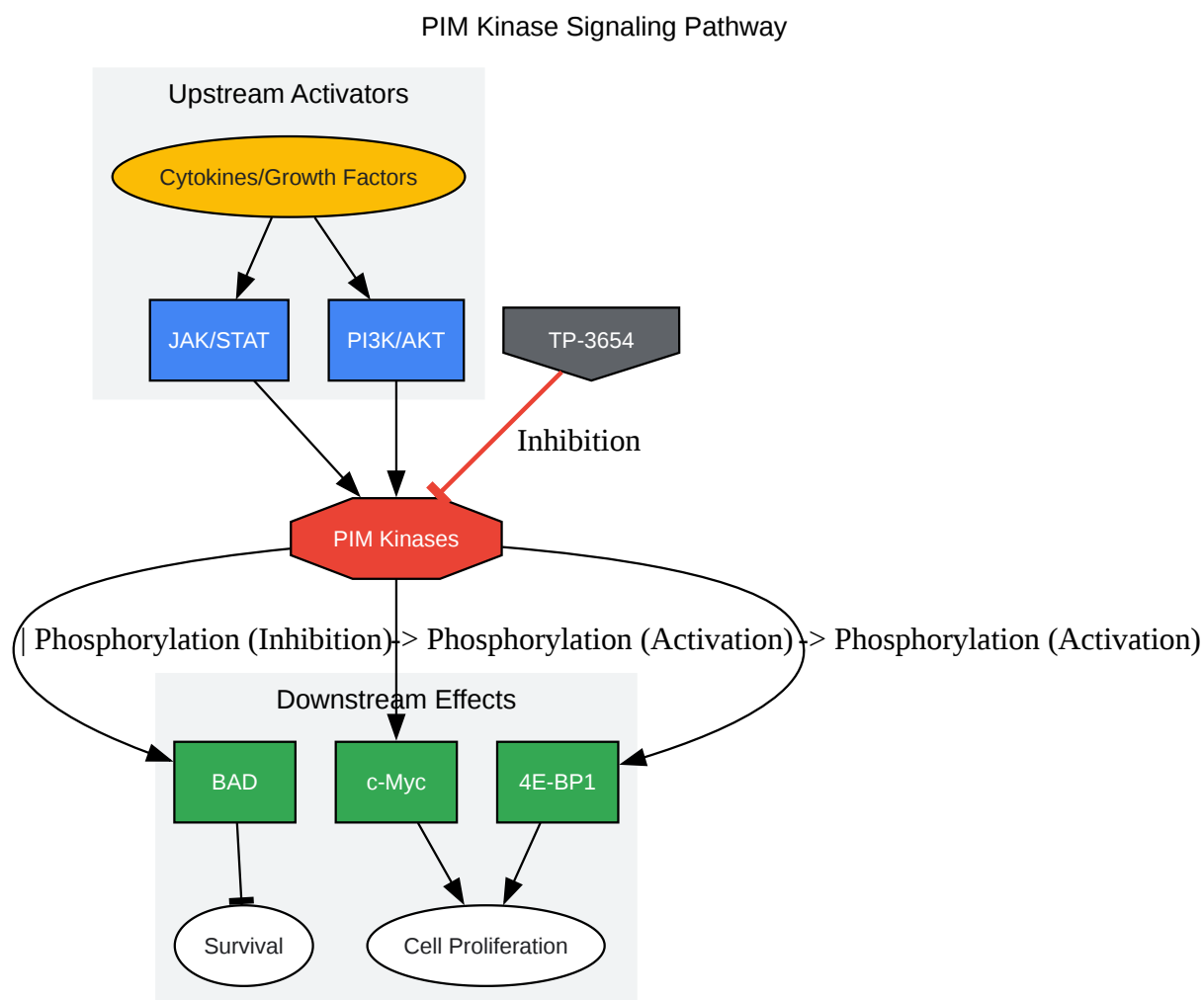
In Vivo Murine Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **TP-3654** in a mouse xenograft model.

- Cell Culture and Implantation:

- Culture a suitable cancer cell line (e.g., UM-UC-3 bladder cancer cells) under standard conditions.
- Harvest the cells and resuspend them in an appropriate medium (e.g., a mixture of media and Matrigel).
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
- Tumor Growth and Treatment:
 - Monitor the mice regularly for tumor growth.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[\[1\]](#)[\[6\]](#)
 - Prepare the **TP-3654** formulation for oral gavage (e.g., suspended in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[\[6\]](#)
 - Administer **TP-3654** or the vehicle control to the respective groups daily or as per the experimental design.[\[1\]](#)[\[6\]](#)
- Efficacy Assessment:
 - Measure tumor volumes (e.g., using calipers) and body weights twice a week.[\[1\]](#)[\[6\]](#)
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
- Data Analysis:
 - Compare the tumor growth rates and final tumor weights between the **TP-3654** treated group and the control group to assess efficacy.
 - Monitor for any signs of toxicity by observing changes in body weight and overall animal health.

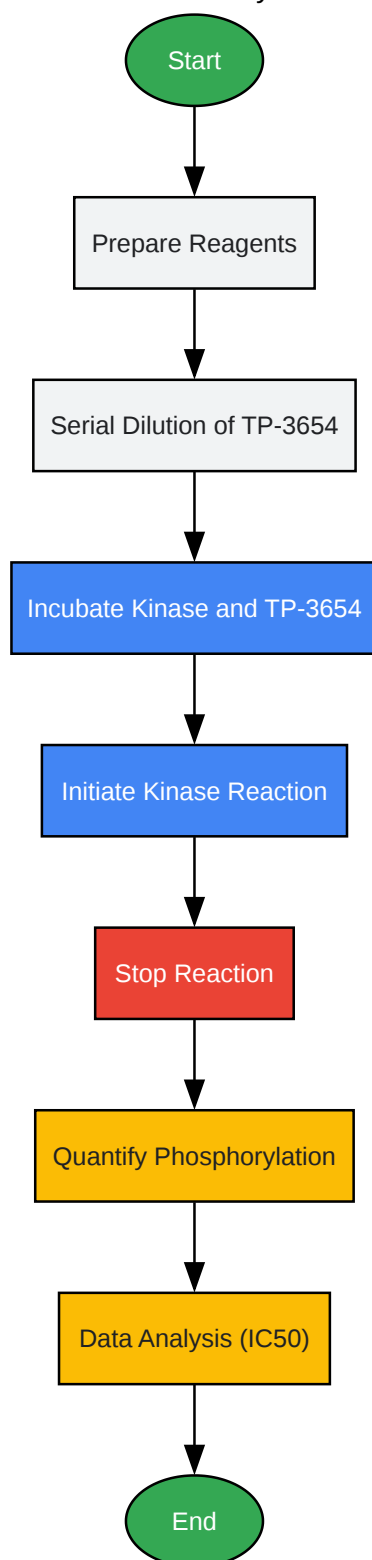
Visualizations



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Caption: PIM Kinase Signaling Pathway and the inhibitory action of **TP-3654**.

In Vitro Kinase Assay Workflow



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Caption: Workflow for determining the in vitro inhibitory activity of **TP-3654**.

Quantitative Data Summary

Parameter	Value	Reference
PIM-1 Ki	5 nM	[1][2]
PIM-2 Ki	239 nM	[2]
PIM-3 Ki	42 nM	[1][2]
PIM-1 specific cellular activity (EC50)	67 nM	[1][6]
Solubility in DMSO	84 mg/mL (200.73 mM)	[2]
Storage (Powder)	-20°C for 3 years	[2]
Storage (Stock Solution in Solvent)	-80°C for 2 years; -20°C for 1 year	[1][2]

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